molecular formula C14H14N6O3S2 B2824817 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-31-9

2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2824817
CAS No.: 1396812-31-9
M. Wt: 378.43
InChI Key: JFTOAQIWEQYTIL-UHFFFAOYSA-N
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Description

2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a sulfonamide group, and a thiophene ring

Preparation Methods

The synthesis of 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the sulfonamide intermediate, followed by the introduction of the tetrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve optimizing these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides and tetrazoles.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can enhance binding affinity through hydrogen bonding and electrostatic interactions. The thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other sulfonamide-tetrazole derivatives, such as:

  • 2-(4-(5-methylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
  • 2-(4-(5-fluorothiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Compared to these compounds, 2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide may exhibit unique properties due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S2/c1-2-11-7-8-12(24-11)25(22,23)18-9-3-5-10(6-4-9)20-17-14(13(15)21)16-19-20/h3-8,18H,2H2,1H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOAQIWEQYTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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